Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

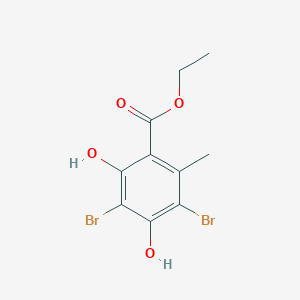

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure by indicating the ethyl ester functionality attached to a benzoic acid core that contains two bromine atoms at positions 3 and 5, two hydroxyl groups at positions 2 and 4, and a methyl substituent at position 6 of the benzene ring. The Chemical Abstracts Service has assigned the registry number 21855-46-9 to this compound, providing a unique identifier that facilitates unambiguous chemical communication across scientific literature and databases.

Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service Index Name identifies it as benzoic acid, 3,5-dibromo-2,4-dihydroxy-6-methyl-, ethyl ester. Additional systematic names include 3,5-dibromo-2,4-dihydroxy-6-methyl-benzoic acid ethyl ester and ethyl 2,4-dihydroxy-3,5-dibromo-6-methylbenzoate. These various nomenclature forms reflect different organizational approaches to describing the same molecular entity while maintaining chemical accuracy and specificity.

The compound has been catalogued in multiple chemical databases with consistent identification numbers. The Molecular Design Limited number assigned is MFCD00134116, while ChemSpider provides the identification number 254493 for database referencing. These cross-referenced identifiers ensure reliable access to chemical information across different scientific platforms and facilitate comprehensive literature searches for research applications.

Structural Formula and Stereochemical Considerations

The molecular structure of this compound features a benzene ring as the central aromatic core with specific substituent positioning that defines its chemical properties. The Simplified Molecular Input Line Entry System representation is recorded as BrC1=C(C(=C(C(C(=O)OCC)=C1C)O)Br)O, which provides a linear notation for the three-dimensional molecular architecture. This structural arrangement places the two bromine atoms in a symmetric pattern relative to the carboxylic ester functionality, while the hydroxyl groups occupy adjacent positions creating potential for intramolecular hydrogen bonding interactions.

The International Chemical Identifier string InChI=1S/C10H10Br2O4/c1-3-16-10(15)5-4(2)6(11)9(14)7(12)8(5)13/h13-14H,3H2,1-2H3 describes the complete connectivity and hydrogen atom distribution within the molecule. The corresponding International Chemical Identifier Key RVOPKMSNJRHIAQ-UHFFFAOYSA-N provides a compressed hash representation that enables rapid database searching and molecular comparison. These standardized structural descriptors facilitate computational chemistry applications and structure-activity relationship studies.

Stereochemical analysis reveals that this compound does not contain any chiral centers, indicating that the compound exists as a single stereoisomer without enantiomeric forms. The planar aromatic ring system with symmetric substitution patterns eliminates the possibility of geometric isomerism. However, the presence of hydroxyl groups capable of hydrogen bonding may influence conformational preferences and molecular association behaviors in solution or solid state. The ethyl ester side chain possesses rotational freedom around the carbon-oxygen single bond, allowing for multiple conformational states that may affect physical properties and chemical reactivity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₀Br₂O₄, representing a composition of ten carbon atoms, ten hydrogen atoms, two bromine atoms, and four oxygen atoms. This formula indicates a relatively compact organic molecule with a high degree of functionalization relative to its size. The presence of two halogen atoms contributes significantly to the overall molecular weight and influences the compound's physical and chemical properties.

The molecular weight calculations demonstrate considerable precision across multiple sources. ChemicalBook reports the molecular weight as 353.99 grams per mole, while ChemSpider provides a slightly more precise value of 353.994 grams per mole. The exact mass determination yields 351.894583 atomic mass units, reflecting the isotopic composition and precise atomic masses. These weight measurements are essential for stoichiometric calculations in synthetic procedures and analytical quantification methods.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Br₂O₄ | |

| Molecular Weight | 353.99 g/mol | |

| Exact Mass | 351.894583 u | |

| Monoisotopic Mass | 351.894583 g/mol | |

| Heavy Atom Count | 16 | |

| Rotatable Bond Count | 3 |

The atomic composition analysis reveals several significant structural features. The compound contains sixteen heavy atoms (non-hydrogen atoms), which contributes to its substantial molecular density and influences its physical properties. Three rotatable bonds provide conformational flexibility, primarily associated with the ethyl ester group and potentially the hydroxyl substituents. The high proportion of electronegative atoms (oxygen and bromine) relative to the total molecular size suggests significant polarity and potential for hydrogen bonding interactions.

Elemental analysis calculations based on the molecular formula indicate that carbon comprises approximately 33.9% of the molecular weight, hydrogen contributes 2.8%, bromine accounts for 45.1%, and oxygen represents 18.1% of the total mass. The substantial bromine content significantly influences the compound's density, refractive index, and chemical reactivity patterns. This composition profile distinguishes this compound from related compounds and provides insight into its distinctive physical and chemical characteristics.

Properties

IUPAC Name |

ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O4/c1-3-16-10(15)5-4(2)6(11)9(14)7(12)8(5)13/h13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOPKMSNJRHIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302227 | |

| Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-46-9 | |

| Record name | NSC149785 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

- Starting Material : Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate.

- Reagents : Bromine (Br₂) in acetic acid (AcOH).

- Mechanism : Electrophilic bromination coupled with aromatization of the cyclohexane ring.

Step-by-Step Procedure

-

- Dissolve ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate (68 g, 0.344 mol) in glacial acetic acid (180 mL).

- Add bromine (176 g, 1.09 mol) dropwise at 40–45°C to avoid side reactions.

- Stir the mixture for 30 minutes, then heat on a steam bath until hydrogen bromide (HBr) evolution ceases (~12 hours).

Workup :

- Cool the reaction mixture and dilute with ice-cold water (1 L).

- Collect the precipitated solid via suction filtration.

- Recrystallize from ethanol to obtain pure product as white crystals.

Yield and Characterization

- Yield : 95% (115 g).

- Melting Point : 142–144°C.

- Key Spectral Data :

Alternative Synthetic Approaches

While less common, other methods have been explored in specialized contexts:

Direct Bromination of Resorcinol Derivatives

- Substrate : Ethyl 2,4-dihydroxy-6-methylbenzoate.

- Conditions : Bromine in acetic acid or carbon tetrachloride.

- Challenges : Lower regioselectivity and competing side reactions (e.g., over-bromination).

Microwave-Assisted Bromination

- Advantage : Reduced reaction time (2–4 hours vs. 12 hours).

- Limitation : Limited scalability and higher equipment costs.

Critical Analysis of Methodologies

| Method | Yield | Reaction Time | Scalability | Regioselectivity |

|---|---|---|---|---|

| Classical Bromination | 95% | 12 hours | High | Excellent |

| Direct Bromination | 60–70% | 24 hours | Moderate | Moderate |

| Microwave | 85% | 2 hours | Low | Excellent |

Key Considerations

- Solvent Choice : Acetic acid facilitates both bromination and aromatization.

- Temperature Control : Exceeding 45°C risks decomposition of intermediates.

- Purification : Recrystallization from ethanol ensures high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Debrominated compounds.

Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Key Differences :

- Ester Group : Replaces the ethyl ester with a methyl group (C₉H₈Br₂O₄, MW 339.97 g/mol) .

- Physical Properties: Melting point ranges from 104–107°C (vs.

- Synthesis : Achieved via Santesson’s debromination of mthis compound (1d) with 95% yield , suggesting higher synthetic efficiency than the ethyl variant .

- Applications : Used as a precursor for methyl orsellinate (a lichen-derived metabolite with antidiabetic activity) .

Table 1. Comparison of Ethyl and Methyl Analogs

Methyl 3,5-Dibromo-2,4-Dimethoxy-6-Methylbenzoate

Key Differences :

Table 2. Hydroxyl vs. Methoxy Derivatives

| Property | Ethyl Ester (Dihydroxy) | Dimethoxy Analog |

|---|---|---|

| Functional Groups | 2,4-Dihydroxy | 2,4-Dimethoxy |

| Molecular Weight (g/mol) | 353.995 | 368.019 |

| Reactivity | High (hydrogen bonding) | Low (steric hindrance) |

Non-Brominated Analogs

Example : Methyl 2,4-Dihydroxy-6-Methylbenzoate (Orsellinate Derivative)

- Structure : Lacks bromine atoms at positions 3 and 5 .

- Biological Activity : Exhibits antidiabetic activity via PTP1B inhibition (IC₅₀ = 277 ± 8.6 µM), highlighting the role of bromination in modulating pharmacological effects .

Research Implications and Industrial Relevance

- Synthetic Chemistry : Ethyl and methyl esters serve as versatile intermediates for debromination or functional group interconversion .

- Quality Control : Discrepancies in reported purity (e.g., 95% vs. 99%) underscore the need for supplier-specific validation .

- Biological Potential: Non-brominated analogs demonstrate bioactivity, suggesting brominated versions could be optimized for targeted drug discovery .

Biological Activity

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C10H10Br2O4

- CAS Number : 21855-46-9

- Structure : The compound features bromine substituents at the 3 and 5 positions, hydroxyl groups at the 2 and 4 positions, and a methyl group at the 6 position of a benzoate structure.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic nature enhanced by the bromine atoms and hydroxyl groups.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be within the range of 45–114 µM . The proposed mechanism involves induction of apoptosis through activation of caspases and disruption of cellular integrity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that concentrations as low as 50 µg/mL could inhibit bacterial growth effectively.

- Anticancer Effects : In another case study involving MCF-7 cells, treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Comparative Analysis

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 45–114 | Anticancer |

| Doxorubicin | ~10 | Anticancer (control) |

| Acarbose | >640 | α-glucosidase Inhibitor |

| Other Brominated Compounds | Varies | Antimicrobial |

Q & A

Q. What are the recommended synthetic strategies for Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a precursor (e.g., ethyl 2,4-dihydroxy-6-methylbenzoate) using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Halogenation : Bromination at positions 3 and 5 of the aromatic ring, often catalyzed by Fe or AlBr₃, to ensure regioselectivity .

- Protection/Deprotection : Use of protecting groups (e.g., methyl or acetyl) for hydroxyl groups to prevent unwanted side reactions during esterification or bromination .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography to isolate the product .

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, Fe catalyst, 80°C, 12 h | 65–75% | |

| Esterification | Ethanol, H₂SO₄, reflux | 70–85% | |

| Purification | Ethanol-water recrystallization | >95% purity |

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C-NMR :

- IR Spectroscopy :

- Stretching vibrations for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-Br (~600 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

| Technique | Peaks/Bands | Assignment |

|---|---|---|

| ¹H-NMR | δ 10.5 (s, 2H) | 2,4-OH |

| ¹³C-NMR | δ 170.2 | Ester C=O |

| IR | 1720 cm⁻¹ | Ester carbonyl |

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the structure of this compound, and how can SHELX programs enhance refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal for determining the spatial arrangement of substituents. SHELXTL/SHELXL ( ) are robust for:

- Data Processing : Integration of intensity data from twinned or high-resolution crystals.

- Refinement : Use of restraints for disordered bromine or ethyl groups.

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis to assess intermolecular interactions .

Key Tip : For crystals with heavy atoms (Br), employ high-resolution data (≤0.8 Å) to mitigate absorption effects .

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and include positive controls (e.g., ampicillin) .

- Structural Confirmation : Cross-verify derivatives with 2D-NMR (COSY, HSQC) to rule out regioisomeric impurities .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) may show enhanced activity due to increased electrophilicity .

Q. What computational approaches are effective for studying the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model bromine’s electrophilic character .

- Reactivity Predictions : Use Fukui indices to identify sites prone to nucleophilic attack (e.g., para to hydroxyl groups) .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to assess kinetic vs. thermodynamic control .

Q. Table 3: Example DFT Results

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Fukui Index (C-3) | 0.15 |

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for pharmacological studies?

Methodological Answer:

- Flow Chemistry : Use continuous-flow reactors to improve heat dissipation and reduce side reactions during bromination .

- Catalyst Recycling : Immobilize Fe or AlBr₃ on silica gel to enhance reusability and reduce waste .

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress and intermediate stability .

Q. What are the best practices for analyzing degradation products of this compound under acidic or basic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.